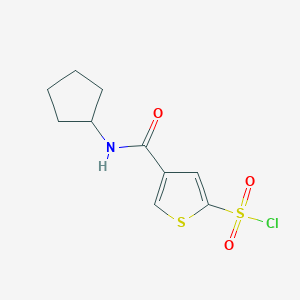

4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S2/c11-17(14,15)9-5-7(6-16-9)10(13)12-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYOEPBMCHBXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CSC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation (Preparation of 4-(cyclopentylcarbamoyl)thiophene)

- The key intermediate involves coupling cyclopentylamine with a carboxylic acid derivative of thiophene, typically 4-aminothiophene-2-carboxylic acid or its activated derivative.

- The reaction is performed under controlled temperature conditions (0–25 °C) using coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides to facilitate amide bond formation.

- Triethylamine or other organic bases are often added to neutralize the acid by-products and drive the reaction to completion.

- The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Cyclopentylamine, 4-aminothiophene-2-carboxylic acid, EDC, triethylamine, THF, 0 °C to RT | Amide coupling reaction to form 4-(cyclopentylcarbamoyl)thiophene |

| 2 | Chlorosulfonic acid, −10 °C to RT | Chlorosulfonation to introduce sulfonyl chloride group at 2-position |

| 3 | Washing with cold water, saturated NaHCO3, drying over MgSO4 | Purification steps |

| 4 | Vacuum drying at −10 °C | Isolation of pure this compound |

Analytical and Purity Data

- The final product typically exhibits purity levels around 95% as confirmed by HPLC and NMR spectroscopy.

- Characteristic spectroscopic features include amide NH signals and sulfonyl chloride absorption bands in IR spectra.

- Mass spectrometry confirms the molecular ion peak consistent with the molecular formula C10H12ClNO3S2.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions can modify the biological activity of target molecules, making it useful in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride with the structurally related 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (CAS RN: 215434-25-6), a commercially available sulfonyl chloride derivative.

| Property | This compound | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂O₃S₂ | C₈H₆ClNO₂S₃ |

| Molecular Weight (g/mol) | 306.59 | 279.79 |

| Substituents | Cyclopentylcarbamoyl (-CONHC₅H₉) at C4 | 2-Methyl-1,3-thiazol-4-yl at C5 |

| Melting Point | Not Reported | 88–90°C |

| Purity (Commercial) | Not Reported | 95% |

| Price (per 5g) | Not Reported | ¥70,800 |

Key Observations:

Molecular Weight and Substituents: The cyclopentylcarbamoyl group increases the molecular weight of the target compound compared to the thiazole-substituted analog.

Electronic Effects : The cyclopentylcarbamoyl group is electron-withdrawing due to the carbonyl moiety, which could activate the sulfonyl chloride for nucleophilic substitution. In contrast, the thiazole substituent (a heteroaromatic ring with inherent electron-withdrawing properties) may similarly influence reactivity .

Commercial Availability: The thiazole derivative is marketed at high purity (95%) and cost (¥70,800 per 5g), suggesting niche industrial applications.

Biological Activity

Overview

4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride is a synthetic compound characterized by its unique structure, which includes a thiophene ring and a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Molecular Formula: C11H13ClNO3S2

Molecular Weight: 303.81 g/mol

CAS Number: 1423029-51-9

The compound's structure allows it to engage in various chemical reactions, making it a versatile intermediate in organic synthesis. Its sulfonyl chloride group is known for its reactivity, particularly in substitution reactions with nucleophiles.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, leading to the generation of sulfonamide or sulfonate ester derivatives. This reactivity can significantly modify the biological activity of target molecules, which is crucial for drug development.

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds often exhibit antimicrobial activity. In particular, the presence of the sulfonyl chloride group may enhance the compound's ability to interact with bacterial enzymes or cell membranes, leading to potential antibacterial effects.

Anticancer Activity

Several studies have explored the anticancer properties of thiophene derivatives, suggesting that this compound could inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis: It might activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Targeting Specific Pathways: The compound could inhibit specific signaling pathways involved in cancer progression.

Case Studies and Research Findings

- Study on Anticancer Activity:

-

Antimicrobial Testing:

- In vitro assays demonstrated that thiophene derivatives exhibited varying degrees of antibacterial activity against common pathogens, with some showing promising results against multi-drug resistant strains (Source: BenchChem) .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Sulfonamide derivative | Antimicrobial, Anticancer |

| Thiophene-2-sulfonamide | Sulfonamide | Moderate Antimicrobial |

| 4-(Cyclopentylcarbamoyl)thiophene | Non-sulfonated | Limited Biological Activity |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride, and how can reaction conditions be optimized for high yield?

Methodological Answer: A typical synthesis involves coupling thiophene-2-sulfonyl chloride with cyclopentylcarbamoyl precursors under anhydrous conditions. For example, analogous sulfonyl chloride syntheses utilize refluxing in tetrahydrofuran (THF) with stoichiometric triethylamine to neutralize HCl byproducts, followed by purification via silica gel chromatography . Key steps include:

- Moisture control : Reactions must be performed under inert gas (N₂/Ar) due to the compound’s sensitivity to hydrolysis .

- Temperature optimization : Reflux at 60–70°C ensures efficient reaction kinetics without decomposition.

- Workup : Rapid solvent removal and low-temperature recrystallization improve purity. Yields >70% are achievable with rigorous exclusion of water .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Comprehensive characterization requires:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the cyclopentylcarbamoyl group (δ ~1.5–2.5 ppm for cyclopentyl protons) and thiophene ring integrity.

- Infrared (IR) spectroscopy : Stretching vibrations at ~1730 cm⁻¹ (C=O) and 1370 cm⁻¹ (S=O) validate functional groups .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 259.73 (M⁺) align with the compound’s molecular formula (C₁₀H₁₁ClN₂O₃S₂) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical values within ±0.4% .

Q. What storage and handling precautions are necessary to maintain the compound’s stability?

Methodological Answer:

- Storage : Keep at 4°C in airtight, amber vials under nitrogen or argon to prevent moisture ingress and oxidative degradation .

- Handling : Use gloveboxes or Schlenk lines for transfers. Avoid contact with bases, alcohols, or aqueous solutions, as these trigger hydrolysis or sulfonate formation .

Advanced Research Questions

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions, and what mechanistic insights are available?

Methodological Answer: The sulfonyl chloride group acts as a strong electrophile, reacting with amines, alcohols, or thiols via an Sₙ2 mechanism. Kinetic studies (e.g., using stopped-flow UV-Vis) reveal rate dependence on solvent polarity and nucleophile strength. For example, reactions with primary amines in dichloromethane proceed with second-order kinetics (k₂ ~10⁻³ M⁻¹s⁻¹), while steric hindrance from the cyclopentyl group slows reactivity by ~20% compared to unsubstituted analogs . Computational modeling (DFT) supports transition-state stabilization through partial negative charge delocalization on the sulfonyl oxygen .

Q. How does the cyclopentylcarbamoyl moiety affect the compound’s biological interactions, particularly in enzyme inhibition or antioxidant activity?

Methodological Answer: The cyclopentyl group enhances lipophilicity (logP ~2.8), improving membrane permeability in cellular assays. In antioxidant studies, sulfonyl chloride derivatives with bulky substituents (e.g., cyclopentyl) show enhanced radical scavenging activity (e.g., IC₅₀ = 13.12 μM in ABTS assays) due to electron-withdrawing effects stabilizing radical intermediates . Structure-activity relationship (SAR) studies indicate that substituents at the carbamoyl position modulate hydrogen-bonding interactions with target enzymes (e.g., tyrosine phosphatases), as shown by X-ray crystallography of analogous compounds .

Q. What computational strategies predict the compound’s reactivity in diverse chemical environments?

Methodological Answer:

- Frontier Molecular Orbital (FMO) analysis : Calculated HOMO-LUMO gaps (ΔE ~5.2 eV) indicate susceptibility to nucleophilic attack at the sulfonyl chloride group. Lower LUMO energies correlate with higher electrophilicity .

- Molecular dynamics (MD) simulations : Solvent accessibility maps reveal preferential solvation in aprotic solvents (e.g., THF), aligning with experimental solubility data .

- Density Functional Theory (DFT) : Transition-state modeling identifies steric clashes between the cyclopentyl group and nucleophiles, explaining reduced reaction rates compared to planar analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.